molecular formula C11H14N2O B185921 1-(4-Aminophenyl)piperidin-4-one CAS No. 170011-70-8

1-(4-Aminophenyl)piperidin-4-one

Cat. No.: B185921
CAS No.: 170011-70-8
M. Wt: 190.24 g/mol
InChI Key: MBVAZGKHRAOOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)piperidin-4-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

170011-70-8

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(4-aminophenyl)piperidin-4-one

InChI

InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8,12H2

InChI Key

MBVAZGKHRAOOJA-UHFFFAOYSA-N

SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)N

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(4-nitro-phenyl)-piperidin-4-one (2.8 g, 12.7 mmol) in a mixture of 1:4 dioxane: methanol (100 mL) was hydrogenated over Raney nickel (1 g) under balloon pressure at ambient temperature overnight. The mixture was filtered through Celite and the filtrate was concentrated under vacuum. The resulting solid was washed with petroleum ether (2×10 mL) and dried to afford 1-(4-amino-phenyl)-piperidin-4-one (1.34 g, 55%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(4-nitro-phenyl)-piperidin-4-one (150 mg, 0.68 mmol) was dissolved in methanol (4 ml) and hydrogenated over 10% Pd/C (20 mg) at atmospheric pressure until no further gas uptake was observed. The reaction mixture was then filtered over celite and concentrated to yield the crude compound, which was purified by column chromatography using ethyl acetate/hexane (3:2) to give 1-(4-aminophenyl)-piperidin-4-one (75 mg, 57%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

5.6 g of 1-(4-nitrophenyl)-4-piperidone were suspended in 60 ml of dioxan under argon, treated with 2.6 ml of triethylamine and 0.6 g of palladium-on-charcoal (5%) and hydrogenated at room temperature and normal pressure. Filtration and concentration yielded 5.0 g of 1-(4-aminophenyl)-4-piperidinone.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.